molecular formula C10H12Na2O5 B073753 Disodium cantharidin CAS No. 1465-77-6

Disodium cantharidin

Cat. No. B073753
CAS RN: 1465-77-6
M. Wt: 258.18 g/mol
InChI Key: JFALSOLNDKMHAL-CSYCBQNYSA-L
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Description

Synthesis Analysis

Cantharidin is the active ingredient of Chinese medicine, which has been traditionally used in multiple cancers treatment, especially in hepatocellular carcinoma (HCC) . Norcantharidin (NCTD) is a demethylated derivative of cantharidin .


Molecular Structure Analysis

The molecular formula of Disodium cantharidin is C10H14O5.2Na . It has a molecular weight of 260.1947 .


Chemical Reactions Analysis

Cantharidin inhibits the proliferation of many tumor cells in vitro and in vivo . It affects autophagy, transcriptional regulation, the immune response, and fatty acid metabolism .


Physical And Chemical Properties Analysis

Cantharidin is an odorless, colorless fatty substance of the terpenoid class . It is only slightly soluble in water .

Scientific Research Applications

Anticancer Activities

Disodium cantharidin has been identified as a potential anticancer agent. It has been shown to effectively inhibit the proliferation of many tumor cells in vitro and in vivo, including hepatoma HepG2, SMMC-7721 and BEL-7402, gallbladder cancer GBC-SD cells, colon cancer CT26 and HT29 cells, breast cancer cells, leukemia K562 and HL-60 cells, melanoma A375 cells, and oral cancer KB cells .

Anti-Metastatic Effects

Cantharidin and its analogue Norcantharidin have been shown to inhibit metastasis-inducing genes S100A4 and MACC1. They have demonstrated anti-metastatic effects in different cancer entities such as colorectal cancer (CRC), breast cancer, and lung cancer .

Inhibition of Proliferation and Induction of Apoptosis

Disodium cantharidin has been shown to inhibit proliferation and induce apoptosis in cancer cells. This is a critical mechanism in controlling the growth and spread of cancer .

Clinical Applications in China

Disodium cantharidin, specifically its derivative Norcantharidin (NCTD), is currently used clinically as an optional anticancer drug in China. It has been used to treat hepatic cancer, gastric cancer, and leucopenia patients for many years .

Pharmacokinetic Characteristics

The physiological, chemical, and pharmacokinetic characteristics of Disodium cantharidin have been studied extensively. Understanding these characteristics is crucial for its clinical application .

Potential Therapeutic Agent for Human Malignant Tumors

Given its anticancer and anti-metastatic activities, Disodium cantharidin is considered a potential therapeutic agent for human malignant tumors .

Inhibition of S100A4 and MACC1 Gene Expression

Cantharidin and Norcantharidin have been shown to inhibit the gene expression of S100A4 and MACC1, which are known to promote malignant tumor growth and metastasis formation .

Treatment of Non-Small Cell Lung Cancer (NSCLC)

There is ongoing research into the use of Disodium cantharidin in combination with chemotherapy for the treatment of NSCLC .

Mechanism of Action

Cantharidin systematically explores the molecular mechanisms underlying Cantharidin-induced hepatotoxicity, focusing on the involvement of apoptotic and autophagic processes in hepatocyte injury . It also inhibits the PI3K/Akt/NF-κB pathway .

Safety and Hazards

Cantharidin is highly toxic and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is fatal if swallowed .

Future Directions

Future research should focus on understanding the toxic reactions of Cantharidin, studying the mechanism of Cantharidin toxicity in-depth, and developing methods to reduce toxicity and improve the efficacy of Cantharidin analogs based on the mechanism of Cantharidin toxic reactions .

properties

IUPAC Name

disodium;(1S,2R,3S,4R)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5.2Na/c1-9(7(11)12)5-3-4-6(15-5)10(9,2)8(13)14;;/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14);;/q;2*+1/p-2/t5-,6+,9+,10-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFALSOLNDKMHAL-CSYCBQNYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@H]2CC[C@@H]([C@]1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium cantharidin

CAS RN

1465-77-6
Record name Disodium cantharidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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